One of the primary applications of Boc-D-Glu-OtBu lies in peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications.
Boc-D-Glu-OtBu serves as a valuable building block in peptide synthesis due to its following properties:
Beyond peptide synthesis, Boc-D-Glu-OtBu may also hold potential in other research areas, such as:
Boc-D-Glu-OtBu, or N-Boc-D-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid that features a tert-butyl ester and a Boc (tert-butyloxycarbonyl) protecting group. This compound is notable for its role in organic synthesis, particularly in peptide chemistry, where it serves as a building block for the synthesis of various peptides and proteins. The molecular formula for Boc-D-Glu-OtBu is C₁₄H₂₅N₁O₆, and it has a molecular weight of approximately 299.36 g/mol .
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and peptide synthesis .
The synthesis of Boc-D-Glu-OtBu typically involves the following steps:
These steps can be carried out under standard laboratory conditions using common organic solvents and reagents .
Boc-D-Glu-OtBu is primarily used in:
Studies on Boc-D-Glu-OtBu often focus on its interactions within peptide chains and its role as a substrate for enzymes. Its structural features allow it to mimic natural amino acids, facilitating investigations into enzyme specificity and substrate recognition. Additionally, its ability to undergo deprotection makes it valuable for studying post-translational modifications in peptides .
Boc-D-Glu-OtBu shares similarities with several other compounds that are also derivatives of glutamic acid or involve similar protective groups. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-D-Glu-OtBu | Contains Fmoc protecting group | Often used in solid-phase peptide synthesis |
Boc-L-Glu-OtBu | L-isomer of glutamic acid | Different stereochemistry affects activity |
Boc-D-Asp-OtBu | Aspartic acid derivative | Used similarly but has different properties |
Boc-D-Glu-OtBu's unique combination of the Boc protecting group and tert-butyl ester distinguishes it from these compounds, particularly in terms of stability during synthesis processes and its utility in specific peptide formations .
The compound’s IUPAC name, (4R)-5-[(2-methylpropan-2-yl)oxy]-4-{[(2-methylpropan-2-yl)oxy]carbonylamino}-5-oxopentanoic acid, encodes its stereochemical and functional attributes:
Property | Value | Source |
---|---|---|
CAS Registry | 73872-71-6 | |
Molecular Formula | C₁₄H₂₅NO₆ | |
Molecular Weight | 303.35 g/mol | |
SMILES | [H]C@(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Boc-D-Glu-OtBu exhibits three critical functional domains:
X-ray crystallography and NMR studies confirm a staggered conformation around the glutamic acid backbone, minimizing steric clashes between the Boc and OtBu groups. This spatial arrangement facilitates high-yield couplings in SPPS by reducing steric hindrance.